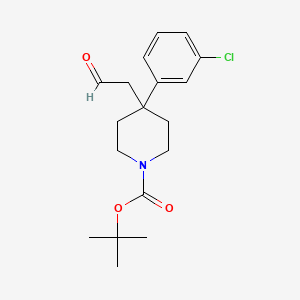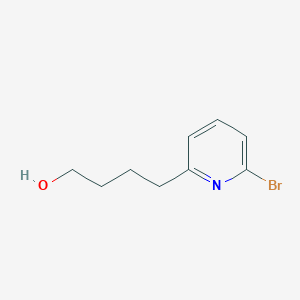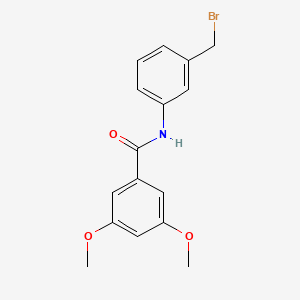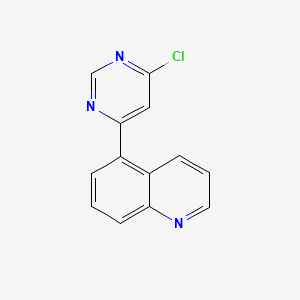
5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro group, a methylsulfonylphenyl group, and an oxazole ring. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole typically involves the reaction of 4-methylsulfonylphenylhydrazine with chloroacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated products.
Substitution: Amino or hydroxyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etoricoxib: A selective COX-2 inhibitor with a similar structure but different pharmacological properties.
Celecoxib: Another COX-2 inhibitor with a different chemical structure but similar therapeutic effects.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns
Uniqueness
5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H8ClNO3S |
|---|---|
Molekulargewicht |
257.69 g/mol |
IUPAC-Name |
5-chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO3S/c1-16(13,14)8-4-2-7(3-5-8)9-6-10(11)15-12-9/h2-6H,1H3 |
InChI-Schlüssel |
SGSJKVJAFKHQTC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)




![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)





